molecular formula C20H19N3O8 B2811323 Methyl 4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate CAS No. 1428364-02-6

Methyl 4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Cat. No. B2811323
CAS RN: 1428364-02-6
M. Wt: 429.385
InChI Key: BOEOHENVSQHYDQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, an azetidine ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are aromatic, which means they are planar and have a delocalized π electron system. The azetidine ring is a small, strained ring, which could affect the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzoate ester could be hydrolyzed to produce benzoic acid and an alcohol. The azetidine ring could be opened under certain conditions to produce a linear molecule .

Scientific Research Applications

Structural Characterization and Potential Uses in Angiotensin Receptor Antagonism

Meyer et al. (2003) focused on the structural characterization of oxadiazole derivatives, including compounds similar to methyl 4-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate, as potential non-peptide angiotensin receptor antagonists. Their study provided insights into the molecular structure and interactions of these compounds, which are crucial for their potential use in treating hypertension and related cardiovascular diseases (Meyer et al., 2003).

Synthesis and Characterization in Energetic Materials

Yu et al. (2017) synthesized and characterized compounds based on 1,2,4-oxadiazole derivatives, which are closely related to the chemical structure . These materials displayed moderate thermal stabilities and were found to be insensitive towards impact and friction, suggesting their potential use in the development of less hazardous energetic materials (Yu et al., 2017).

Insights into Tautomerism and Mannich Base Synthesis

Koparır et al. (2005) investigated the synthesis and structure of furan-2-yl-oxadiazole derivatives. They discussed thiol-thione tautomerism and the preparation of Mannich bases, contributing to a broader understanding of the chemistry and potential applications of these compounds in pharmaceuticals and organic synthesis (Koparır et al., 2005).

Potential in Cancer Treatment

Popov et al. (2020) explored the synthesis and cytotoxicity of 1,3,4-oxadiazole hybrids in cancer treatment. They found that certain derivatives demonstrated significant cytotoxic activity towards cancer cells, indicating the potential of these compounds in developing new anticancer drugs (Popov et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .

properties

IUPAC Name

methyl 4-[[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4.C2H2O4/c1-23-18(22)13-6-4-12(5-7-13)9-21-10-14(11-21)17-19-16(20-25-17)15-3-2-8-24-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEOHENVSQHYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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